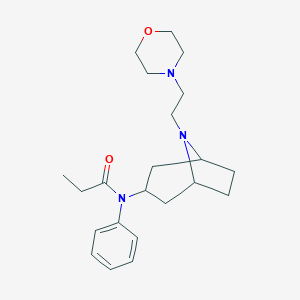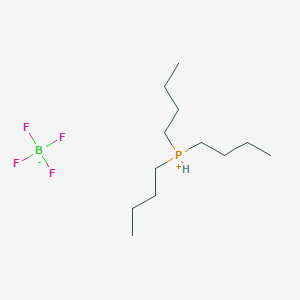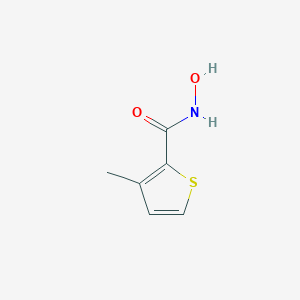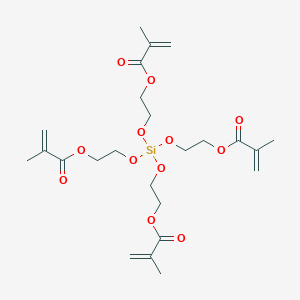
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride, also known as CMPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The purpose of
作用機序
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 has been implicated in the regulation of cell growth, differentiation, and apoptosis, as well as DNA repair and transcriptional regulation. By inhibiting CK2, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can modulate these cellular processes and potentially provide insights into the role of CK2 in various diseases.
生化学的および生理学的効果
The biochemical and physiological effects of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride are largely dependent on the specific cellular context in which it is used. However, studies have shown that N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can inhibit cell growth and induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been shown to modulate the inflammatory response in animal models, suggesting that it may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in lab experiments is its selectivity for CK2. This allows researchers to specifically target this protein kinase and investigate its role in various cellular processes. Additionally, the well-established synthesis method for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride allows for the production of large quantities of the compound for use in experiments. However, one limitation of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. One area of interest is the development of more selective CK2 inhibitors, which may have fewer off-target effects than N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. Additionally, researchers may investigate the potential use of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride as an anticancer or anti-inflammatory agent in animal models. Finally, the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's may be an area of future research for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride.
合成法
The synthesis of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the reaction of 2-chloro-6-methylphenyl isocyanate with 4-pyridinylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. This synthesis method has been well-established in the literature and has been used to produce N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in large quantities for scientific research.
科学的研究の応用
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been extensively studied for its potential use as a tool compound in scientific research. Its selectivity for CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been used to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases, among other areas of research.
特性
CAS番号 |
124421-10-9 |
|---|---|
製品名 |
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride |
分子式 |
C13H13Cl2N3O |
分子量 |
298.16 g/mol |
IUPAC名 |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O.ClH/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10;/h2-8H,1H3,(H2,15,16,17,18);1H |
InChIキー |
AQIVEWAADQUAHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
同義語 |
CI 953 CI-953 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
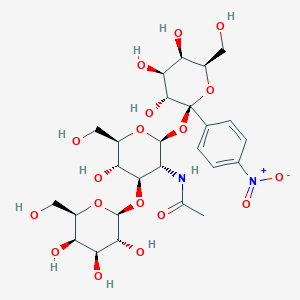
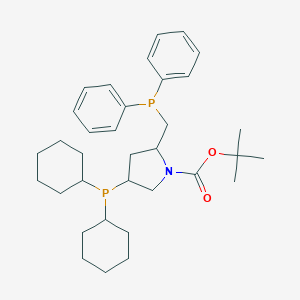
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
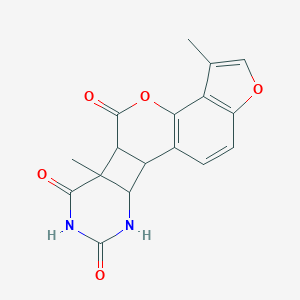
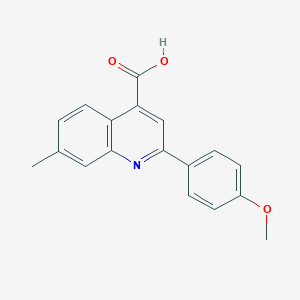
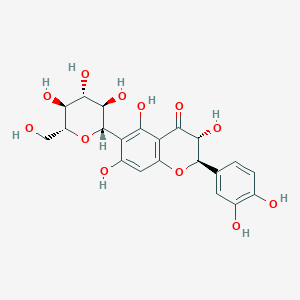
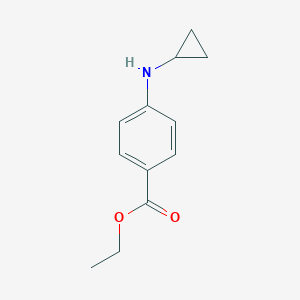
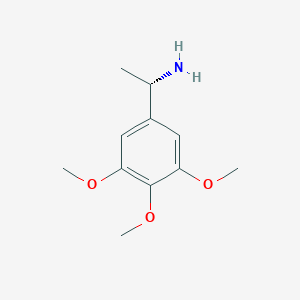
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
